molecular formula C19H19N3O4 B14944926 1-Pyridineacetamide, N-(3-acetylphenyl)-3-cyano-1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

1-Pyridineacetamide, N-(3-acetylphenyl)-3-cyano-1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

Cat. No.: B14944926
M. Wt: 353.4 g/mol
InChI Key: QMLWUEWRKZZOGL-UHFFFAOYSA-N
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Description

1-Pyridineacetamide, N-(3-acetylphenyl)-3-cyano-1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridine ring, an acetamide group, a cyano group, and several other functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridineacetamide, N-(3-acetylphenyl)-3-cyano-1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of Functional Groups: The acetamide, cyano, methoxymethyl, and methyl groups can be introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include:

    Catalysis: Using catalysts to improve reaction efficiency and yield.

    Green Chemistry: Implementing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining the synthesis process to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-Pyridineacetamide, N-(3-acetylphenyl)-3-cyano-1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Pyridineacetamide, N-(3-acetylphenyl)-3-cyano-1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- would depend on its specific application. For example:

    Biological Activity: The compound might interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions and transformations.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine rings but different functional groups.

    Acetamide Derivatives: Compounds with acetamide groups and varying side chains.

    Cyano Compounds: Molecules containing cyano groups with different core structures.

Uniqueness

1-Pyridineacetamide, N-(3-acetylphenyl)-3-cyano-1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-12-7-15(11-26-3)17(9-20)19(25)22(12)10-18(24)21-16-6-4-5-14(8-16)13(2)23/h4-8H,10-11H2,1-3H3,(H,21,24)

InChI Key

QMLWUEWRKZZOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC(=C2)C(=O)C)C#N)COC

Origin of Product

United States

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